molecular formula C26H18O B13968827 4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde

4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde

Cat. No.: B13968827
M. Wt: 346.4 g/mol
InChI Key: HOJFQNOHOZZVJO-UHFFFAOYSA-N
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Description

4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde is an organic compound with the molecular formula C26H18O. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a benzaldehyde functional group. This compound is known for its unique structural properties, which make it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde typically involves the reaction of 9-phenylfluorene with benzaldehyde under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The aromatic rings can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(9-Phenyl-9H-fluoren-9-yl)benzaldehyde is unique due to the combination of the fluorene and benzaldehyde moieties. This structure imparts distinct electronic and steric properties, making it valuable in various applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C26H18O

Molecular Weight

346.4 g/mol

IUPAC Name

4-(9-phenylfluoren-9-yl)benzaldehyde

InChI

InChI=1S/C26H18O/c27-18-19-14-16-21(17-15-19)26(20-8-2-1-3-9-20)24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-18H

InChI Key

HOJFQNOHOZZVJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)C=O

Origin of Product

United States

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